Product packaging for Dimethyl 3-nitrophthalate(Cat. No.:CAS No. 13365-26-9)

Dimethyl 3-nitrophthalate

Cat. No.: B086376
CAS No.: 13365-26-9
M. Wt: 239.18 g/mol
InChI Key: MLQMIKSBTAZNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Aromatic Dicarboxylates as Research Subjects

Aromatic dicarboxylates, the class of molecules to which dimethyl 3-nitrophthalate belongs, are foundational subjects in various fields of chemical research. These compounds, characterized by a benzene (B151609) ring substituted with two carboxylate groups, are prized for their structural versatility and strong coordination ability. rsc.org They are widely employed as multidentate O-donor ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgacs.org Researchers utilize different isomers, such as 1,2-, 1,3-, and 1,4-benzenedicarboxylic acids, to create novel materials with fascinating structures and interesting properties. rsc.org

The ability of aromatic dicarboxylates to act as building blocks is crucial in the field of supramolecular chemistry and crystal engineering. rsc.orgresearchgate.net The defined distance and angle between the carboxylate groups can be used to probe the shape and size of binding clefts in molecular receptors. researchgate.net Furthermore, the recognition and detection of dicarboxylic acids and their corresponding carboxylates are significant for applications in environmental monitoring and industrial processes. researchgate.net The development of polyesters from biobased aromatic dicarboxylates is also an active area of research, aiming to create more sustainable and recyclable polymers. lu.sersc.org

Significance of Nitroaromatic Esters in Advanced Synthesis and Materials Science

The presence of both a nitro group and ester functionalities on an aromatic ring gives nitroaromatic esters unique chemical properties that are leveraged in advanced synthesis and materials science. Nitroaromatic compounds are crucial intermediates in the synthesis of a wide array of functional molecules, including dyes, pesticides, and pharmaceuticals. nitrobenzenechemical.comchembk.com The nitro group is a powerful electron-withdrawing group that can direct the regioselectivity of chemical reactions and can be readily reduced to an amino group, providing a gateway to further chemical transformations. bath.ac.uk For instance, this compound is a direct precursor to dimethyl 3-aminophthalate (B1234034), a valuable synthetic intermediate. nitrobenzenechemical.comcdnsciencepub.com

In materials science, the incorporation of nitro groups is a classic strategy for increasing the density and energetic potential of molecules, making nitroaromatic esters relevant to the field of energetic materials. acs.org Moreover, the ester groups themselves are fundamentally important functional groups in synthesis, pharmaceuticals, and materials design. acs.org They can influence the long-range ordering of molecules in the solid state through their ability to accept hydrogen bonds, which is a key principle in crystal engineering. acs.org The combination of these functionalities makes nitroaromatic esters versatile building blocks, with applications ranging from the synthesis of complex organic molecules to the design of materials with specific physical and chemical properties. acs.orgcymitquimica.com The rapid and selective detection of nitroaromatic compounds is also a significant area of research due to its importance for public and environmental safety. nih.gov

Research Imperatives and Scholarly Objectives for this compound

The primary research interest in this compound stems from its utility as a chemical intermediate. nitrobenzenechemical.comcymitquimica.com A major objective is its use in the synthesis of other valuable compounds. nitrobenzenechemical.com Specifically, it is readily converted to 3-amino-phthalic acid dimethyl ester through the reduction of its nitro group, a reaction that can achieve a yield of approximately 100%. nitrobenzenechemical.com This amino derivative serves as a precursor for more complex molecules. cdnsciencepub.comchemicalbook.com

Beyond its role as a synthetic precursor, research has explored other potential applications. Studies have indicated that this compound may have anticancer potential, as demonstrated in vitro with the enzyme tyrosine kinase. biosynth.com It has also been shown to participate in catalytic reactions. biosynth.com The compound's reactivity, influenced by the nitro group, makes it a useful subject for studying chemical synthesis and reaction mechanisms. cymitquimica.com For example, it is prepared by the reaction of butynedioic acid dimethyl ester with 1-(N,N-dimethylamino)-4-nitro-1,3-butadiene. nitrobenzenechemical.com The study of its physical and chemical properties, including its crystal structure and spectroscopic data, provides fundamental insights that support and enable these synthetic and applied research goals. nih.govresearchgate.net

Compound Data

Below are tables detailing the physical and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties of this compound

Data sourced from multiple chemical databases and suppliers.

PropertyValueReferences
CAS Number 13365-26-9 biosynth.comnih.gov
Molecular Formula C₁₀H₉NO₆ biosynth.comnih.govfishersci.ie
Molecular Weight 239.18 g/mol chemicalbook.combiosynth.comnih.gov
Appearance White to light yellow powder or crystal cymitquimica.comchemicalbook.com
Melting Point 68-69 °C chemicalbook.com
Boiling Point 314.6 °C (Predicted) chemicalbook.com
Density 1.350 g/cm³ (Predicted) chemicalbook.com
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. cymitquimica.com
IUPAC Name dimethyl 3-nitrobenzene-1,2-dicarboxylate nih.gov

Table 2: Spectroscopic Data for this compound

This table presents key spectroscopic information used for the structural characterization of the compound.

Spectroscopic TechniqueData HighlightsReferences
¹³C NMR Signals at δ 166.44 and 166.27 ppm are attributed to the two carboxyl carbons. A signal at δ 150.37 ppm is assigned to the carbon attached to the nitro group. researchgate.net
FT-IR Asymmetric and symmetric stretching vibrations for the NO₂ group appear at 1512 and 1337 cm⁻¹, respectively. The C-O stretching vibration is observed at 1221 cm⁻¹. researchgate.net
GC-MS (EI) Top 5 Peaks (m/z): 208 (99.99), 209 (15.00), 75 (11.30), 76 (10.00), 105 (5.60) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO6 B086376 Dimethyl 3-nitrophthalate CAS No. 13365-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 3-nitrobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-16-9(12)6-4-3-5-7(11(14)15)8(6)10(13)17-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQMIKSBTAZNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290461
Record name dimethyl 3-nitrophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13365-26-9
Record name 1,2-Benzenedicarboxylic acid, 3-nitro-, 1,2-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13365-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 68806
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013365269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13365-26-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl 3-nitrophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenedicarboxylic acid, 3-nitro-, 1,2-dimethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Mechanistic Investigations of Dimethyl 3 Nitrophthalate

Established Reaction Pathways for Dimethyl 3-nitrophthalate Elaboration

The synthesis of this compound can be achieved through several well-established routes, primarily involving the modification of phthalic acid or its derivatives.

Esterification Processes from 3-Nitrophthalic Acid and its Anhydride (B1165640) Precursors

The most direct method for synthesizing this compound is through the esterification of 3-Nitrophthalic acid or its corresponding anhydride with methanol (B129727).

From 3-Nitrophthalic Acid: This reaction is a classic Fischer esterification, where 3-Nitrophthalic acid is treated with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid. byjus.com The process involves heating the mixture to drive the equilibrium towards the formation of the diester and water. byjus.com

From 3-Nitrophthalic Anhydride: A highly efficient route involves the reaction of 3-Nitrophthalic anhydride with methanol. zenodo.org This pathway is often preferred as the anhydride is more reactive than the dicarboxylic acid. The reaction proceeds in two stages: a rapid, often exothermic, ring-opening of the anhydride by one molecule of methanol to form a monoester, followed by a slower, acid-catalyzed esterification of the remaining carboxylic acid group to form the final diester product. The preparation of 3-Nitrophthalic anhydride itself is achieved by treating 3-Nitrophthalic acid with a dehydrating agent like acetic anhydride, a process that can yield the product in high purity (88-93%). orgsyn.orgchemicalbook.com

Nitration Reactions of Phthalic Acid Derivatives for this compound Formation

An alternative strategy involves introducing the nitro group onto the aromatic ring of a phthalic acid derivative.

Nitration of Phthalic Anhydride followed by Esterification: This is a common industrial approach where phthalic anhydride is nitrated using a nitrating mixture, which is a combination of concentrated sulfuric acid and nitric acid. youtube.comyoutube.com This electrophilic aromatic substitution reaction yields a mixture of 3-Nitrophthalic acid and 4-Nitrophthalic acid. prepchem.comorgsyn.org The reaction temperature is typically controlled between 100-110°C. orgsyn.org The isomers are then separated based on their differential solubility in water, with the 4-nitro isomer being significantly more soluble. orgsyn.orgyoutube.com The isolated 3-Nitrophthalic acid is subsequently esterified as described in section 2.1.1.

Esterification of Phthalic Anhydride followed by Nitration: In this route, phthalic anhydride is first converted to Dimethyl phthalate (B1215562) via esterification with methanol. wikipedia.org The resulting Dimethyl phthalate is then subjected to nitration. The two ester groups are electron-withdrawing and meta-directing. This directs the incoming nitro group to the 3- or 4-position, again leading to a mixture of isomeric products, this compound and Dimethyl 4-nitrophthalate, which must be separated.

Table 1: Comparison of Nitration Conditions for Phthalic Derivatives
Starting MaterialNitrating AgentTemperature (°C)Key OutcomeReference
Phthalic AnhydrideH₂SO₄ / HNO₃100 - 110Forms a mixture of 3- and 4-nitrophthalic acids. orgsyn.org
Phthalic AnhydrideH₂SO₄ / Fuming HNO₃100 - 110Crude yield of 28-31% for the mixed acids. sciencemadness.org
Phthalic AcidConc. HNO₃70Yields >90% of mixed 3- and 4-nitrophthalic acids. prepchem.com

Exploration of Alternative Synthetic Routes and Precursor Conversions

Research has also explored other precursors for the synthesis of 3-Nitrophthalic acid, the direct precursor to this compound.

Oxidation of 1-Nitronaphthalene: 3-Nitrophthalic acid can be prepared by the oxidation of 1-Nitronaphthalene. orgsyn.orgsciencemadness.org This method avoids the issue of isomer separation inherent in the nitration of phthalic anhydride but requires an additional oxidation step.

Oxidation of 3-Nitro-o-xylene: A patented method describes the synthesis of 3-Nitrophthalic acid by the liquid-phase oxidation of 3-Nitro-o-xylene. google.comgoogle.com This process involves heating 3-Nitro-o-xylene with water, nitric acid, and a catalyst, while bubbling air or oxygen through the mixture. google.com

Elucidation of Reaction Mechanisms and Kinetic Profiles in this compound Synthesis

Understanding the underlying reaction mechanisms and kinetics is crucial for process control and optimization.

The mechanism of acid-catalyzed esterification (Fischer esterification) of 3-Nitrophthalic acid proceeds through several key steps byjus.com:

Protonation: The carbonyl oxygen of a carboxylic acid group is protonated by the acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination: The elimination of a water molecule from the tetrahedral intermediate regenerates the carbonyl group, forming the protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. This process occurs for both carboxylic acid groups to form the diester.

The mechanism of nitration involves the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction between concentrated nitric and sulfuric acids. This is followed by the electrophilic attack of the nitronium ion on the aromatic ring of the phthalic acid derivative to form a resonance-stabilized carbocation (sigma complex). Finally, a base (HSO₄⁻) removes a proton from the ring, restoring aromaticity and yielding the nitro-substituted product.

Kinetic studies on the synthesis of the related compound Dimethyl phthalate, catalyzed by sulfuric acid, show that the reaction is first-order with respect to monomethyl phthalate, methanol, dimethyl phthalate, and water under the studied conditions. researchgate.net The reaction rate constant increases linearly with the concentration of the sulfuric acid catalyst, and the activation energy for the forward reaction was determined to be approximately 68.94 kJ/mol. researchgate.net While specific kinetic data for this compound is not widely published, similar kinetic behavior is expected. Modern approaches using techniques like inline FTIR monitoring combined with kinetic modeling or machine learning are being employed to optimize complex chemical syntheses, offering a pathway for future studies on this specific compound. chemrxiv.orgchemrxiv.org

Optimization Paradigms for Enhanced Yield and Selectivity in this compound Production

Optimizing the synthesis of this compound involves maximizing the product yield and, particularly in nitration reactions, controlling the regioselectivity.

For esterification reactions , which are reversible, Le Chatelier's principle is applied to drive the equilibrium towards the product side. Common strategies include:

Using a large excess of one reactant, typically the less expensive one (methanol).

Removing water as it is formed, often through azeotropic distillation.

For nitration reactions , controlling the ratio of 3- and 4-nitro isomers is critical. Research suggests that the concentration of the acids used is a deciding factor in the yield of 3-Nitrophthalic acid. sciencemadness.org For instance, using sulfuric acid with a concentration greater than 98% and nitric acid around 70% has been reported to be critical for achieving good yields. sciencemadness.org Using fuming nitric acid has been suggested to be detrimental to the yield. sciencemadness.org

Table 2: Factors Influencing Yield and Selectivity
Reaction TypeFactorEffectReference
EsterificationExcess MethanolShifts equilibrium to favor product formation. byjus.com
EsterificationWater RemovalShifts equilibrium to favor product formation. reaxis.com
NitrationAcid ConcentrationHigh H₂SO₄ (>98%) and specific HNO₃ (~70%) concentrations are critical for good yields of 3-nitrophthalic acid. sciencemadness.org
NitrationTemperature ControlMaintaining temperature (e.g., 100-110°C) is crucial for controlling the reaction rate and preventing side reactions. orgsyn.org

Catalytic Systems and Reagent Modifiers in Reaction Efficiency

The choice of catalyst is paramount in optimizing the synthesis.

Acid Catalysts: Concentrated sulfuric acid is the workhorse catalyst for both the nitration of phthalic anhydride (where it facilitates the formation of the nitronium ion) and the subsequent esterification of 3-Nitrophthalic acid (where it acts as a proton donor). youtube.comresearchgate.net

Lewis Acid Catalysts: While strong Brønsted acids are common, Lewis acids such as tin(II) compounds can also effectively catalyze esterification reactions. reaxis.com The mechanism is believed to involve the coordination of the Lewis acid to the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol. reaxis.com

Novel Catalytic Systems: Recent research into related transformations has explored advanced catalysts. For example, a graphitic carbon nitride supported cuprous catalyst (g-C₃N₄/Cu₂O) has been used in conjunction with acetic anhydride to facilitate the one-step preparation of acetamido dimethyl phthalate from nitrophthalic anhydride, showcasing the potential for novel catalytic systems in modifying phthalic derivatives. google.com

Process Parameter Tuning for Scalability and Purity

The synthesis of this compound on a larger scale necessitates a thorough optimization of reaction parameters to ensure both high yield and purity, critical for its subsequent applications. Key parameters that are typically tuned include reaction temperature, reaction time, and the molar ratio of reactants.

While specific, detailed tabular data for the optimization of this compound synthesis is not extensively available in the public domain, the general principles of nitration reactions of aromatic compounds can be applied. The nitration of a related compound, phthalic anhydride, to produce 3-nitrophthalic acid, offers insights into the reaction conditions that would be relevant. This process often involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.

For the esterification of the resulting 3-nitrophthalic acid or the direct nitration of dimethyl phthalate, parameters would be systematically varied. A design of experiments (DoE) approach is often employed in industrial settings to efficiently explore the parameter space. This would involve varying one factor at a time (OFAT) or using multivariate methods to understand the interplay between different parameters.

For instance, the reaction temperature would be carefully controlled. Too low a temperature might lead to a sluggish reaction rate, while excessively high temperatures could promote the formation of undesired byproducts, such as dinitrated species or oxidation products, thereby reducing the purity of the final product. Similarly, the reaction time is a critical parameter. Insufficient reaction time would result in incomplete conversion of the starting material, while an overly long reaction could also lead to the formation of impurities.

The molar ratio of the nitrating agent to the aromatic substrate is another crucial factor. An excess of the nitrating agent can drive the reaction to completion but also increases the risk of over-nitration and complicates the purification process. Therefore, finding the optimal stoichiometric balance is key to maximizing the yield of the desired mononitrated product.

Purification of this compound at scale typically involves crystallization. The choice of solvent, cooling rate, and agitation are important parameters to control the crystal size and morphology, which in turn affects the purity of the final product. Impurities, such as the isomeric Dimethyl 4-nitrophthalate, would be removed during this process. The efficiency of the purification step is directly impacted by the quality of the crude product obtained from the reaction, highlighting the importance of optimizing the reaction parameters.

Interactive Data Table: Hypothetical Optimization of this compound Synthesis

Experiment IDTemperature (°C)Reaction Time (h)Molar Ratio (HNO₃:Substrate)Crude Yield (%)Purity (%)
12021.1:17592
22041.1:18290
33021.1:18595
43041.1:19093
53021.5:19288

This table is a hypothetical representation of an optimization study and is intended for illustrative purposes.

Advanced Derivatization Chemistry of this compound

This compound serves as a versatile intermediate for the synthesis of a variety of more complex molecules through transformations involving its nitro group and ester functionalities.

Reduction of the Nitro Group to Amino Derivatives

The reduction of the nitro group in this compound to an amino group is a fundamental transformation that opens up a wide range of synthetic possibilities. This conversion to Dimethyl 3-aminophthalate (B1234034) is typically achieved through catalytic hydrogenation.

Commonly used catalysts for this reduction include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). The reaction is generally carried out in a suitable solvent, such as methanol or ethanol (B145695), under a hydrogen atmosphere. The efficiency of the reduction can be influenced by factors such as the catalyst loading, hydrogen pressure, reaction temperature, and reaction time.

Research Findings on Nitro Group Reduction:

Interactive Data Table: Illustrative Conditions for the Reduction of Aromatic Nitro Compounds

CatalystHydrogen Pressure (atm)Temperature (°C)SolventTypical Yield (%)
5% Pd/C1-425-50Methanol>95
10% Pd/C125Ethanol>98
5% Pt/C1-425-50Ethyl Acetate>95

This table represents typical conditions for the reduction of aromatic nitro compounds and serves as a general guide.

Transformations Involving Ester Functionalities

The two ester groups of this compound can undergo various transformations, such as hydrolysis and amidation, to yield a range of derivatives.

Selective monohydrolysis of one of the ester groups can be achieved under carefully controlled conditions, typically using a limited amount of a base such as sodium hydroxide (B78521) in a mixed solvent system. This would yield the corresponding mono-acid, methyl 3-nitro-2-carboxymethylbenzoate. The selective hydrolysis of symmetric diesters is a known challenge in organic synthesis, and the outcome can be sensitive to the reaction conditions.

Amidation of the ester groups can be accomplished by reacting this compound with an amine. Depending on the stoichiometry and reaction conditions, either one or both ester groups can be converted to the corresponding amides. Direct amidation with ammonia (B1221849), for example, can lead to the formation of 3-nitrophthalamide.

Synthesis of Related Phthalimide (B116566) and Phthalhydrazide (B32825) Analogues

This compound is a key precursor for the synthesis of biologically and industrially important phthalimide and phthalhydrazide analogues.

The reaction of this compound with ammonia or a primary amine leads to the formation of N-substituted 3-nitrophthalimides. This transformation typically proceeds via the initial formation of a phthalamic acid intermediate, which then undergoes cyclization to form the imide ring. For example, the reaction of 3-nitrophthalic acid (derived from the hydrolysis of the dimethyl ester) with urea (B33335) in acetic acid at elevated temperatures has been shown to produce 3-nitrophthalimide (B32571) in high yield. orgsyn.org

A particularly important derivative is 3-nitrophthalhydrazide (B1587705), which is a direct precursor to luminol (B1675438), a compound well-known for its chemiluminescent properties. The synthesis of 3-nitrophthalhydrazide is achieved by reacting this compound with hydrazine (B178648) hydrate (B1144303). google.com This reaction is typically carried out in a solvent such as ethanol or methanol at reflux temperatures. google.com The reaction proceeds via the formation of a dihydrazide intermediate which then cyclizes to form the stable phthalhydrazide ring.

Research Findings on Phthalhydrazide Synthesis:

A patented method describes the synthesis of 3-nitrophthalhydrazide from this compound. The process involves reacting this compound with hydrazine hydrate in ethanol or methanol at a temperature of 80 to 85 °C for 2 to 6 hours. google.com The weight ratio of this compound to hydrazine hydrate is specified to be between 1:0.25 and 1:1.05. google.com This process can be carried out with or without a catalyst. google.com

Interactive Data Table: Synthesis of 3-Nitrophthalhydrazide from this compound

Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundHydrazine Hydrate (40%)Methanol80-85267
This compoundHydrazine Hydrate (50%)Ethanol80-85369

Data sourced from patent CN100390152C. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While specific, experimentally derived ¹H NMR spectral data for this compound is not available in widely accessible literature, the expected spectrum can be predicted based on the molecule's structure. The structure contains two distinct types of protons: those on the two methyl ester groups and those on the aromatic ring.

The two methyl groups (-OCH₃) are chemically non-equivalent due to their different proximity to the nitro group. Therefore, they are expected to appear as two distinct singlets. The methyl group at position 1 is ortho to the nitro group, which would deshield it slightly more than the methyl group at position 2. Both signals would likely appear in the range of 3.9-4.1 ppm. Each singlet would integrate to 3 protons.

The aromatic region would show a more complex pattern. The three protons on the benzene (B151609) ring are in different chemical environments.

H6: This proton is ortho to a carbonyl group and meta to the nitro group. It is expected to be a doublet of doublets (dd) around 7.9-8.1 ppm.

H5: This proton is ortho to H4 and H6 and is expected to be a triplet (t) or triplet of doublets (td) around 7.7-7.9 ppm.

H4: This proton is ortho to the nitro group, which would cause significant deshielding. It is expected to be a doublet of doublets (dd) and appear furthest downfield in the aromatic region, likely around 8.2-8.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-COOCH₃ (Position 1 or 2)~3.9-4.1Singlet (s)3H
-COOCH₃ (Position 1 or 2)~3.9-4.1Singlet (s)3H
Aromatic H-6~7.9-8.1Doublet of doublets (dd)1H
Aromatic H-5~7.7-7.9Triplet (t)1H
Aromatic H-4~8.2-8.4Doublet of doublets (dd)1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound was reported in the Journal of Organic Chemistry in 1977, with the spectrum recorded in a DMSO-d₆ solvent. spectrabase.comoregonstate.edu While the precise reported values are not publicly tabulated, the expected chemical shifts can be predicted. The molecule has 10 chemically distinct carbon atoms, and thus 10 signals are expected in the broadband-decoupled ¹³C NMR spectrum.

Carbonyl Carbons (C=O): The two ester carbonyl carbons are non-equivalent and would appear in the downfield region of the spectrum, typically between 164 and 168 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (C3) would be significantly influenced by the electron-withdrawing nature of the nitro group and is expected in the 148-152 ppm range. The two carbons attached to the ester groups (C1 and C2) would be found around 130-135 ppm. The remaining three aromatic carbons (C4, C5, C6) would appear in the typical aromatic region of 125-135 ppm.

Methoxy Carbons (-OCH₃): The two methyl carbons of the ester groups are non-equivalent and would appear in the upfield region of the spectrum, typically around 53-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C=O (Position 1)164-168
-C=O (Position 2)164-168
Aromatic C-NO₂ (C3)148-152
Aromatic C-COOCH₃ (C1, C2)130-135
Aromatic C-H (C4, C5, C6)125-135
-OCH₃ (Position 1)53-55
-OCH₃ (Position 2)53-55

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Dimethyl 3-nitrophthalate and its Molecular Derivatives

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the behavior of electrons and nuclei within a molecule. These methods are essential for elucidating the properties of this compound and its derivatives.

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecular systems due to its balance of accuracy and computational cost. esqc.orgnih.gov DFT calculations focus on the electron density, a simpler quantity than the many-electron wavefunction, to determine the total energy and other properties of a system. esqc.orgresearchgate.netnih.gov For molecules related to this compound, such as 3-nitrophthalic acid and its derivatives, DFT has been successfully applied to explore their structure and properties. researchgate.netresearchgate.net

Theoretical computations on the related compound 2-methylimidazolium 3-nitrophthalate using the DFT/B3LYP 6–311++G(d,p) approach have been used to analyze its ground state properties. researchgate.net Such studies typically involve geometry optimization to find the most stable molecular structure, followed by the calculation of various electronic and spectroscopic parameters. researchgate.netresearchgate.net

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. For the related 2-methylimidazolium 3-nitrophthalate, the HOMO-LUMO energy gap was calculated to be 3.35 eV. researchgate.net

Molecular Electrostatic Potential (MEP) surfaces are another valuable output of DFT calculations. The MEP map illustrates the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other reagents. researchgate.net

Furthermore, DFT is used to predict spectroscopic properties. Vibrational frequencies from theoretical FT-IR and FT-Raman spectra can be calculated and compared with experimental data to confirm molecular structures and analyze bonding characteristics. researchgate.netresearchgate.net Similarly, theoretical UV-Vis spectra can be computed to understand electronic transitions. researchgate.netresearchgate.net

Table 1: Representative Electronic Properties Calculated via DFT for a Nitrophthalate System

Parameter Description Typical Calculated Value Reference
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. - researchgate.net
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. - researchgate.net
Energy Gap (ΔE) The difference in energy between HOMO and LUMO; indicates chemical reactivity. 3.35 eV researchgate.net
Hyperpolarizability A measure of the non-linear optical response of a molecule. - researchgate.net

DFT is also a powerful tool for elucidating the mechanisms of chemical reactions by modeling reaction pathways and identifying transition states. nih.govmdpi.com A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate. researchgate.netyoutube.com

Computational methods can be used to locate the transition state geometry for a proposed reaction involving this compound. youtube.comyoutube.com This involves optimization algorithms designed to find saddle points on the potential energy surface. youtube.com Once a transition state is located, frequency calculations are performed to confirm its identity; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.netyoutube.com

For example, theoretical studies on complexes of 3-nitrophthalic acid have estimated the transition energy required to convert between isomeric forms with different hydrogen bonding patterns (intermolecular vs. intramolecular). nih.govresearchgate.net This type of calculation provides insight into the feasibility and dynamics of conformational changes or reaction steps. By calculating the free energy difference (ΔG) between reactants, transition states, and products, a complete energy profile for a reaction can be constructed, allowing for the prediction of reaction kinetics and thermodynamic favorability. youtube.com

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. This is particularly useful for exploring the conformational landscapes and intermolecular interactions of flexible molecules like this compound. nih.gov

Car-Parrinello Molecular Dynamics (CPMD), a method that combines DFT with molecular dynamics, has been employed to study the dynamics of hydrogen bonds in complexes of 3-nitrophthalic acid in both the gas phase and the solid state. nih.govresearchgate.net These simulations can track the time-evolution of bond lengths and angles, revealing the dynamic nature of intermolecular interactions such as hydrogen bonds. nih.govresearchgate.net This approach helps in understanding how molecular conformation is influenced by its environment and by interactions with neighboring molecules. mdpi.com The analysis of these simulations can reveal preferred conformations, the pathways for conformational changes, and the strength and lifetime of intermolecular contacts. scispace.comspcmc.ac.in

Theoretical Studies of Hydrogen Bonding and Charge Transfer Phenomena in Nitrophthalate Systems

The specific chemical functionalities in this compound—the nitro group and the two ester groups—dictate its ability to engage in specific non-covalent interactions that are crucial for its behavior in solution and in the solid state.

Theoretical studies on the parent 3-nitrophthalic acid reveal a strong influence of the ortho-positioned nitro group on the molecule's conformation and hydrogen bonding capabilities. nih.govresearchgate.net Steric repulsion between the nitro and carboxyl groups can force the carboxyl groups to rotate out of the plane of the phenyl ring. nih.govresearchgate.net This conformational change favors the formation of intermolecular hydrogen bonds over intramolecular ones, a phenomenon that has been investigated using both DFT calculations and CPMD simulations. nih.govresearchgate.netmdpi.com These studies are critical for understanding how nitrophthalate systems self-assemble and form crystal structures. iucr.orgrsc.org The principles of hydrogen bonding in these systems are extensively studied using both experimental and theoretical methods. researchgate.netnih.gov

Charge transfer (CT) is another critical electronic phenomenon, particularly in molecules with distinct electron-donating and electron-accepting groups. nih.govrsc.org In nitrophthalate systems, the nitro group is strongly electron-withdrawing, while the phenyl ring and ester groups can act as electron donors. This can lead to intramolecular charge transfer phenomena, which influence the molecule's electronic and optical properties. youtube.com Theoretical calculations can quantify the extent of charge transfer and its effect on molecular structure and energy levels. mpg.demdpi.com Charge transfer processes are fundamental to the performance of organic electronic materials, and understanding them at a molecular level is key to designing new functional materials based on the nitrophthalate scaffold. mpg.demdpi.com

Integration of Machine Learning and Artificial Intelligence for Reaction Optimization and Material Design

In the context of this compound, ML models can be trained on large datasets of chemical reactions to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) for its synthesis or derivatization. beilstein-journals.orgresearchgate.netnih.gov Techniques like active learning and Bayesian optimization can guide experimentation by suggesting the most informative experiments to perform next, minimizing the number of trials needed to achieve a high yield. nih.govduke.edu This approach combines the predictive power of AI with high-throughput experimentation to significantly speed up the development process. beilstein-journals.org

Research Applications in Organic Synthesis and Functional Materials

Dimethyl 3-nitrophthalate as a Strategic Intermediate in Complex Organic Synthesis

The specific arrangement of functional groups in this compound makes it a valuable building block for chemists. The nitro group can be readily transformed into other functionalities, most commonly an amine, while the ester groups can undergo hydrolysis, amidation, or reduction. This multi-functionality allows for the construction of complex molecular architectures.

This compound is a derivative of 3-nitrophthalic acid, a well-established intermediate in the production of dyes and pigments. printtechhealthcare.comguidechem.com The nitroaromatic core of the molecule is a common structural motif in many classes of colorants. Its derivatives are utilized in the synthesis of dyes, particularly those with yellow or orange hues. printtechhealthcare.com The compound can be chemically modified through reactions involving its nitro and ester groups to build larger, conjugated systems that absorb light in the visible spectrum, which is the fundamental principle of color. wtchem.com The manufacturing of dyes and pigments often relies on a range of such chemical intermediates to construct the final complex molecules. vipulorganics.comsciencemadness.org

The utility of this compound extends to the life sciences, where it serves as a starting material or intermediate for bioactive compounds. In the pharmaceutical industry, its parent compound, 3-nitrophthalic acid, is recognized as a useful synthetic intermediate and has been identified as a known impurity in the synthesis of the drug Apremilast. chemicalbook.com Furthermore, this compound itself is documented as a related compound to the drug Lenalidomide, listed as "Lenalidomide Impurity 31". nih.gov

A significant application is in the synthesis of luminol (B1675438) precursors. For instance, this compound reacts with hydrazine (B178648) hydrate (B1144303) to produce 3-nitrophthalhydrazide (B1587705). google.com This product is a key intermediate for 3-aminophthalhydrazide (luminol), a substance widely known for its chemiluminescence. In the agrochemical sector, 3-nitrophthalic acid has been identified as a degradation product of the herbicide isoxaben, indicating the presence of this chemical scaffold in agricultural contexts. chemicalbook.com

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are foundational to medicinal chemistry and materials science. This compound is an excellent precursor for constructing such frameworks.

A direct example is its reaction with hydrazine hydrate, which results in a cyclization reaction to form 3-nitrophthalhydrazide, a nitrogen-containing heterocyclic compound. google.com This reaction demonstrates the utility of the two adjacent ester groups, which readily react with a dinucleophile like hydrazine to form a stable ring system.

More broadly, the nitro group is highly versatile for building heterocyclic structures through reductive cyclization pathways. chemrxiv.orgchemrxiv.orgunimi.it The nitro group can be chemically reduced to an amino group (-NH2), which is nucleophilic. This newly formed amine can then react intramolecularly with one of the nearby ester groups to form a new ring, a common strategy for synthesizing complex heterocyclic molecules. The inherent reactivity of the molecule's functional groups makes it a valuable platform for developing novel heterocyclic structures.

Exploration of Nitrophthalate Esters in Advanced Materials Science

The structural features of nitrophthalate esters, including this compound, make them attractive candidates for the development of specialized polymers and materials with enhanced properties. The polarity introduced by the nitro group and the rigidity of the aromatic ring can be harnessed to create materials with superior performance characteristics.

Plasticizers are additives that increase the flexibility and durability of materials, most notably polyvinyl chloride (PVC). ucsc.edu Research has been conducted on the use of nitrophthalic esters as plasticizers for PVC. researchgate.net A key study investigating the properties of PVC compositions plasticized with esters of 4-nitrophthalic acid revealed significant advantages over conventional plasticizers like dibutyl phthalate (B1215562). researchgate.net

The introduction of the nitro group into the phthalate structure increases the molecule's polarity. This enhanced polarity leads to several beneficial effects:

Reduced Volatility : The nitroplasticizers are considerably less volatile than dibutyl phthalate, which is attributed to their higher polarity rather than just a higher molecular weight. researchgate.net

Lower Migration : They exhibit low rates of migration from polymer films, meaning the plasticizer is less likely to leach out of the material over time. researchgate.net

Improved Mechanical Properties : The presence of the nitro group can lead to an increase in the strength and elasticity of the plasticized polymer samples. researchgate.net

Enhanced Intermolecular Interactions : Quantum-chemical calculations suggest that nitrophthalates can enhance intermolecular interactions within the polymer-plasticizer system. researchgate.net

These findings highlight the potential of nitrophthalate esters to serve as more permanent and effective plasticizers in polymer systems.

Table 1: Comparison of Properties of PVC Plasticized with Nitrophthalate Esters vs. Conventional Phthalates
PropertyNitrophthalate Ester PlasticizersConventional Phthalate Plasticizers (e.g., Dibutyl Phthalate)
PolarityHigherLower
VolatilityLower researchgate.netHigher researchgate.net
Migration from PolymerLower researchgate.netHigher ucsc.edu
Resultant Polymer StrengthIncreased researchgate.netStandard
Resultant Polymer ElasticityIncreased researchgate.netStandard

High-performance polymers are designed to maintain their structural and functional integrity under extreme conditions, such as high temperatures. Polyimides are a prominent class of such polymers, characterized by their exceptional thermal stability, chemical resistance, and mechanical strength, properties which stem from their rigid aromatic backbones. vt.edumdpi.com

The synthesis of aromatic polyimides typically involves the reaction of a dianhydride with a diamine. vt.edu The this compound structure is a potential monomer for polyimide synthesis. It can be converted into reactive precursors:

Dianhydride Precursor : The methyl ester groups can be hydrolyzed back to carboxylic acids, which can then be dehydrated to form 3-nitrophthalic anhydride (B1165640), a potential dianhydride monomer.

Diamine Precursor : The nitro group can be reduced to an amine. If the starting molecule were a dinitro-terephthalate, it could be converted into a diamine monomer. For this compound, the resulting amino-diester could be incorporated into copolyamides or other polymer structures.

The aromatic nature of the phthalate scaffold is crucial for the high-performance characteristics of the resulting polymer, contributing to high thermal stability and char yield upon combustion, which is a key factor in flame retardancy. mdpi.com The presence of the nitro group offers a site for further functionalization, allowing for the introduction of cross-linking capabilities or other desired properties into the final polymer matrix.

Emerging Functional Material Applications and Design Principles

This compound is emerging as a versatile building block in the design and synthesis of advanced functional materials. Its unique molecular architecture, featuring a nitro group and two methyl ester functionalities on a benzene (B151609) ring, provides specific reactive sites that can be exploited to create materials with tailored properties. The design principles for incorporating this molecule into functional materials often revolve around the strategic manipulation of these groups.

One notable application lies in the development of photoinitiators for polymerizable compositions. In this context, this compound can be chemically modified to create complex molecules that, upon exposure to light, generate reactive species to initiate polymerization. This is particularly valuable in the food packaging industry, where there is a high demand for photoinitiators with low toxicity, volatility, and extractability. The design of such materials leverages the reactivity of the aromatic ring and the potential for transformation of the nitro group into other functionalities that can enhance the photoinitiating capabilities.

The presence of the electron-withdrawing nitro group on the phthalate backbone is a key feature in the design of new materials. This group can influence the electronic properties of the resulting material and can be used to tune characteristics such as thermal stability and reactivity. While direct applications of this compound in materials like metal-organic frameworks (MOFs) are still an area of active research, the principles for designing such materials using nitro-substituted ligands are well-established. For instance, nitro-functionalized ligands can be used to create MOFs with enhanced catalytic activity or specific adsorption properties for applications like carbon dioxide capture. researchgate.net The design of these materials relies on the ability of the nitro group to modulate the electronic environment of the metal centers and the pore surfaces within the framework.

Furthermore, the conversion of the nitro group to an amino group opens up another avenue for creating functional polymers and materials. The resulting aminophthalate derivative can be used as a monomer in polymerization reactions to produce polyamides or polyimides with specific functionalities. The design of these polymers can be tailored by reacting the amino and ester groups with other monomers to achieve desired mechanical, thermal, or optical properties.

Functional Material ApplicationKey Functional Group(s) UtilizedDesign Principle
PhotoinitiatorsNitro group, Aromatic ringModification to create photosensitive molecules that can initiate polymerization upon irradiation.
Metal-Organic Frameworks (potential)Nitro group, Carboxylate (from ester hydrolysis)Utilization of the electron-withdrawing nature of the nitro group to tune the electronic properties and catalytic or adsorption capabilities of the MOF.
Functional Polymers (via amino derivative)Amino group (from nitro reduction), Ester groupsUse as a monomer to create polyamides or polyimides with specific, tailored properties.

Catalytic Activity and Mechanistic Insights Involving this compound

The catalytic activity involving this compound is predominantly centered on the transformation of its nitro group. The most significant and well-documented catalytic reaction is the reduction of the nitro group to an amino group, yielding dimethyl 3-aminophthalate (B1234034). This reaction is a cornerstone in the synthetic utility of this compound, serving as a critical step in the preparation of various more complex molecules.

The mechanism for this transformation is a catalytic hydrogenation. This process typically involves the use of a heterogeneous catalyst, with palladium on carbon (Pd/C) being a common and efficient choice. nih.gov The reaction is carried out in the presence of a hydrogen source. While hydrogen gas (H₂) is frequently used, other hydrogen donors can also be employed.

The mechanistic steps of this catalytic reduction on a metal surface like palladium can be broadly understood as follows:

Adsorption: Both the this compound molecule and the hydrogen molecules are adsorbed onto the surface of the palladium catalyst.

Hydrogen Activation: The H-H bond in the hydrogen molecules is weakened and broken on the catalyst surface, forming reactive hydrogen atoms.

Stepwise Reduction: The adsorbed nitro group undergoes a stepwise reduction. This involves a series of intermediates, which are generally not isolated, where the oxygen atoms of the nitro group are sequentially replaced by hydrogen atoms. The likely sequence involves the formation of nitroso and hydroxylamino intermediates before the final amino group is formed.

Desorption: Once the reduction is complete, the product, dimethyl 3-aminophthalate, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

This catalytic reduction is a highly efficient and selective method for producing the corresponding amine. The resulting dimethyl 3-aminophthalate is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals. For instance, it is a precursor in the synthesis of certain 5-aminoindeno[1,2-c]pyrazol-4-ones, which have been investigated as potential anticancer and antiproliferative agents. google.com The initial step in this synthetic route is the catalytic hydrogenation of the nitro group of this compound to an amine. google.com

The reactivity of the nitro group in this compound makes it a useful substrate in various catalytic reactions. mdpi.com The insights gained from studying the catalytic reduction of this compound are applicable to a broader range of nitroaromatic compounds, which are important intermediates in the chemical industry.

CatalystHydrogen SourceProductReaction Type
Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)Dimethyl 3-aminophthalateCatalytic Hydrogenation

Advanced Analytical Methodologies for Dimethyl 3 Nitrophthalate Research

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is a foundational tool in the analysis of Dimethyl 3-nitrophthalate, enabling the separation of the target compound from starting materials, byproducts, and positional isomers. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the specific analytical goal, such as routine purity checks or detailed process development studies.

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of this compound. GC separates compounds based on their volatility and interaction with a stationary phase, making it well-suited for the analysis of relatively volatile and thermally stable esters like phthalates. restek.com

Qualitative Analysis: For qualitative identification, GC-MS is invaluable. The gas chromatogram provides the retention time, a characteristic property of a compound under specific conditions, while the mass spectrometer fragments the eluted compound, generating a unique mass spectrum that acts as a molecular fingerprint. The experimental GC-MS data for this compound is available in public databases, providing a reference for identification. nih.gov

Quantitative Analysis: In a quantitative context, GC with a Flame Ionization Detector (FID) or a mass spectrometer operating in selected ion monitoring (SIM) mode can be used. The peak area of the analyte is proportional to its concentration, allowing for precise determination of purity or the quantity of specific impurities. Method validation for quantitative GC analysis typically involves assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

Isomer Separation: A significant challenge in the synthesis of this compound is the concurrent formation of its isomer, Dimethyl 4-nitrophthalate. youtube.comyoutube.com Capillary GC columns with specialized stationary phases, such as those with liquid crystalline properties, exhibit high selectivity for positional isomers. vurup.skresearchgate.net The choice of stationary phase is critical; non-polar phases separate analytes primarily by boiling point, while more polar phases can exploit differences in dipole moments and molecular shape to resolve structurally similar isomers. sigmaaldrich.comsigmaaldrich.com

A summary of typical GC column types and their applicability is presented below.

Stationary Phase TypeSeparation PrincipleApplicability to this compound
Non-Polar (e.g., poly(dimethyl siloxane))Boiling PointGeneral purity assessment, separation from non-polar impurities.
Intermediate-Polar (e.g., poly(phenylmethyl siloxane))Boiling Point, π-π interactionsEnhanced separation of aromatic compounds, potential for isomer resolution.
Polar / Specialized (e.g., biscyanopropyl siloxane)Dipole-dipole interactions, Molecular ShapeHigh-resolution separation of positional isomers like Dimethyl 3- and 4-nitrophthalate. researchgate.net

High-Performance Liquid Chromatography (HPLC) is an indispensable technique in the research and development phases involving this compound. It is particularly useful for monitoring reaction progress, identifying impurities, and separating isomers without the need for high temperatures, which could degrade sensitive molecules. amazonaws.com

Purity and Isomer Separation: Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing phthalate (B1215562) esters and related compounds. researchgate.net Separation is achieved based on the differential partitioning of analytes between a non-polar stationary phase (like C18) and a polar mobile phase. researchgate.netgoogle.com For the challenging separation of nitrophthalate isomers, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven effective for the parent acids and is a valuable strategy for the esters as well. sielc.comhelixchrom.com The retention times can be controlled by adjusting the mobile phase composition, such as the organic solvent ratio, buffer concentration, and pH. helixchrom.com

A patent for the analysis of 3-nitrophthalic acid and 4-nitrophthalic acid provides a specific HPLC method that successfully separates these isomers, demonstrating the feasibility of this technique. google.com

ParameterCondition
Chromatographic Column Kromasil C18, 5 µm, 150×4.6mm
Mobile Phase Methanol (B129727) : 0.1mol/L Acetic Acid aq. (10:90 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
This table is based on a method developed for the parent nitrophthalic acids, which serves as a strong starting point for the development of methods for their dimethyl esters. google.com

Process Development: In process development, HPLC is used to track the consumption of reactants and the formation of products and byproducts in real-time. This data is critical for optimizing reaction conditions such as temperature, time, and catalyst loading to maximize the yield and purity of this compound. The development of a robust HPLC method ensures that it is specific, linear, precise, and accurate for its intended purpose. researchgate.net

Solubility and Crystallization Studies in Diverse Solvent Systems

The solubility and crystallization behavior of this compound are fundamental physical properties that dictate its purification, handling, and formulation. While direct solubility data for the ester is not widely published, extensive studies on its precursor, 3-nitrophthalic acid, provide crucial insights into the solvent effects that would govern the ester's behavior.

The separation of 3-nitrophthalic acid from its 4-nitro isomer is a key step in ensuring the purity of the final ester product. This separation is often achieved through crystallization, which relies on the significant difference in solubility between the two isomers in a chosen solvent. youtube.comyoutube.com For instance, 3-nitrophthalic acid is significantly less soluble in cold water compared to the 4-nitro isomer. youtube.com

Systematic studies have measured the solubility of 3-nitrophthalic acid in a variety of organic solvents at different temperatures using techniques like laser monitoring. epa.govresearchgate.netacs.org The data consistently show that solubility increases with temperature across all tested solvents. acs.org Tetrahydrofuran was found to be the solvent in which 3-nitrophthalic acid has the highest solubility, while water showed the lowest. acs.org This information is vital for designing an optimized crystallization process, where a solvent is chosen to dissolve the compound at a high temperature, followed by cooling to induce crystallization and precipitation of the pure substance. youtube.com

The following table summarizes the solubility of 3-nitrophthalic acid in various solvents, indicating that polar aprotic and ester solvents are generally effective.

SolventTypeGeneral Solubility of 3-Nitrophthalic Acid
WaterPolar ProticLow
MethanolPolar ProticSoluble
AcetonePolar AproticSoluble
Ethyl AcetateEsterSoluble
TetrahydrofuranEtherHigh
ChloroformChlorinatedInsoluble
Data derived from studies on 3-nitrophthalic acid. acs.orgchemicalbook.com

Recrystallization from a suitable solvent, such as water, is a common final step to achieve high purity, removing any remaining isomeric impurities or residual acids. youtube.com

Advanced Characterization Techniques for Material Science Applications

Beyond routine analysis, advanced characterization techniques are employed to elucidate the detailed structural and electronic properties of this compound, which is essential for its application in material science, for example, as a precursor to luminol (B1675438) or other functional materials. youtube.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound. The chemical shifts, splitting patterns, and integration of the peaks provide definitive information about the connectivity of atoms within the molecule. ¹³C NMR spectral data for this compound has been reported, serving as a reference. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, which can be used to confirm its elemental composition. As mentioned, GC-MS provides structural information through fragmentation patterns. nih.gov

Structural Analysis:

X-ray Crystallography: Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds or π-π stacking, which dictate the crystal packing. researchgate.net While a structure for the isolated ester may not be readily available, studies on adducts of the parent 3-nitrophthalic acid demonstrate the utility of this technique in understanding how these molecules assemble in the solid state. researchgate.net

Surface and Elemental Analysis:

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a material's surface. While not typically used for a pure bulk compound, it becomes relevant if this compound is used as a coating, in a composite material, or as a ligand on a nanoparticle surface. researchgate.net

These advanced methods, summarized below, provide a comprehensive understanding of this compound, from its molecular structure to its solid-state properties, underpinning its development for specific material science applications. oaepublish.com

TechniqueInformation ObtainedApplication in Research
NMR Spectroscopy Molecular structure, connectivityStructure verification, purity assessment
Mass Spectrometry Molecular weight, fragmentation, elemental compositionCompound identification, structural elucidation
X-ray Crystallography 3D atomic arrangement, crystal packingSolid-state structure determination, polymorphism studies
XPS Surface elemental composition, chemical statesAnalysis of surfaces, interfaces, and thin films

Future Research Trajectories and Emerging Paradigms

Synergistic Integration of Computational and Experimental Methodologies

The confluence of computational chemistry and experimental investigation offers a powerful paradigm for deepening our understanding of Dimethyl 3-nitrophthalate at a molecular level. This synergy can accelerate the discovery of its properties and guide the design of new applications.

Future research will likely leverage computational tools to predict and elucidate various characteristics of this compound. nih.govmdpi.com Theoretical studies, particularly using methods like Density Functional Theory (DFT), can provide profound insights into the molecule's electronic structure, reactivity, and spectroscopic signatures. For instance, computational models can predict the outcomes of chemical reactions, identify the most stable conformations of the molecule, and calculate its thermodynamic properties. This predictive power can significantly reduce the amount of trial-and-error in the laboratory, saving time and resources.

An area of particular interest is the computational study of the energetic properties of nitroaromatic compounds. researchgate.net By applying similar methodologies to this compound, researchers can calculate key parameters such as heats of formation and bond dissociation energies. This information is crucial for understanding the compound's stability and potential energy applications. Furthermore, computational docking and molecular dynamics simulations can be employed to explore the interactions of this compound with biological macromolecules, offering a preliminary assessment of its potential in medicinal chemistry. nih.gov

Experimental validation will remain an indispensable component of this integrated approach. Techniques like combustion calorimetry and Knudsen method, which have been used to determine the standard enthalpies of formation and sublimation for related compounds like 3- and 4-nitrophthalic anhydride (B1165640), can be applied to this compound to provide benchmark data for computational models. nih.gov A comparative analysis of experimental and theoretical results will not only validate the computational methods but also refine them for greater predictive accuracy. nih.gov

Table 1: Synergistic Methodologies for this compound Research

Research Area Computational Methodologies Experimental Techniques
Structural Analysis Density Functional Theory (DFT), Molecular Mechanics X-ray Crystallography, NMR Spectroscopy
Thermodynamic Properties G3 level standard ab initio molecular orbital method Combustion Calorimetry, Knudsen Method
Reactivity Prediction Transition State Theory, Molecular Dynamics Kinetic Studies, Product Analysis

| Biological Activity Screening | Molecular Docking, QSAR | In vitro assays, Enzyme inhibition studies |

Sustainable Synthesis and Green Chemistry Principles for this compound Production

The chemical industry is undergoing a paradigm shift towards more environmentally benign and sustainable manufacturing processes. researchgate.net The synthesis of this compound is an area where the principles of green chemistry can be effectively applied to minimize environmental impact and enhance safety. jddhs.comajrconline.org

Traditional nitration reactions, a key step in the synthesis of many nitroaromatic compounds, often rely on the use of harsh reagents like mixed sulfuric and nitric acids, which can lead to the formation of hazardous byproducts and issues with corrosion. nih.gov Future research will focus on developing greener alternatives for the nitration of the phthalate (B1215562) precursor. This includes the exploration of solid acid catalysts, which are often more selective, recyclable, and non-corrosive. researchgate.net The use of milder nitrating agents and alternative reaction media, such as ionic liquids or even water, is also a promising avenue. nih.govorganic-chemistry.orgscribd.com

Another key principle of green chemistry is the maximization of atom economy, which aims to incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste. jddhs.com Researchers will likely investigate catalytic systems and reaction pathways that improve the efficiency of the synthesis of this compound. The use of biocatalysis, employing enzymes to carry out specific chemical transformations, represents a particularly attractive green approach due to its high selectivity and mild reaction conditions. mt.com

Energy efficiency is another cornerstone of green chemistry. researchgate.net The application of alternative energy sources such as microwave irradiation or ultrasound could potentially accelerate reaction times and reduce energy consumption compared to conventional heating methods. researchgate.net The development of solvent-free reaction conditions is also a significant goal, as organic solvents are a major contributor to chemical waste. nih.gov

Table 2: Green Chemistry Approaches for this compound Synthesis

Green Chemistry Principle Application in Synthesis Potential Benefits
Safer Solvents and Auxiliaries Use of water, ionic liquids, or supercritical CO2 as reaction media. Reduced toxicity and environmental pollution. jddhs.com
Catalysis Employment of solid acid catalysts or biocatalysts. Increased reaction efficiency, selectivity, and catalyst recyclability. researchgate.net
Design for Energy Efficiency Utilization of microwave or ultrasonic irradiation. Reduced reaction times and energy consumption. researchgate.net
Use of Renewable Feedstocks Exploration of bio-based starting materials for the phthalate backbone. Reduced reliance on fossil fuels. ajrconline.org

| Waste Prevention | Optimization of reaction conditions to maximize atom economy. | Minimized generation of hazardous byproducts. jddhs.com |

Potential Applications in Novel and Interdisciplinary Technologies

The unique chemical structure of this compound, featuring both ester and nitro functional groups on an aromatic ring, opens up possibilities for its application in a variety of advanced technologies. While phthalates are traditionally used as plasticizers in polymers like PVC wikipedia.orgnih.gov, the presence of the nitro group in this compound suggests a broader range of potential functionalities.

One promising area is in the development of novel materials. The nitro group is a well-known electron-withdrawing group, which can impart unique electronic properties to the molecule. This suggests that this compound could serve as a building block or additive in the creation of functional polymers and organic electronic materials. For instance, functionalized phthalates are being explored for their use in stimuli-responsive adhesives and coatings. rsc.org The incorporation of this compound into such systems could lead to materials with tailored electronic or optical responses.

The field of medicinal chemistry also presents intriguing possibilities. researchgate.net Nitroaromatic compounds are precursors in the synthesis of many pharmaceuticals, and the phthalate scaffold is also found in some biologically active molecules. nih.gov Future research could explore the potential of this compound as an intermediate in the synthesis of novel therapeutic agents. Its structure could be modified to interact with specific biological targets, and its derivatives could be screened for a range of pharmacological activities.

Furthermore, the presence of the nitro group makes this compound a potential candidate for applications in energetic materials. nih.gov While its properties in this regard would require thorough investigation, its chemical structure is related to other nitroaromatic compounds used in this field. Research in this area would focus on understanding its thermal stability, decomposition pathways, and energy release characteristics.

Finally, the unique properties of this compound could be leveraged in the development of advanced analytical and separation technologies. For example, functionalized nanoparticles incorporating graphene oxide have been shown to be effective adsorbents for the removal of phthalate esters from water. researchgate.net The specific chemical properties of this compound might allow for its use in creating selective adsorbents or as a component in chromatographic stationary phases for the separation of complex mixtures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 3-nitrophthalate
Reactant of Route 2
Reactant of Route 2
Dimethyl 3-nitrophthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.